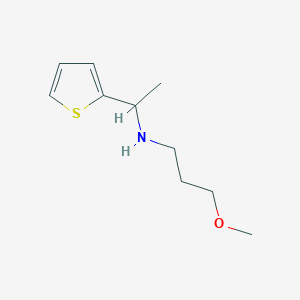![molecular formula C12H16INO2 B3075981 4-[2-(4-Iodophenoxy)ethyl]morpholine CAS No. 103808-71-5](/img/structure/B3075981.png)
4-[2-(4-Iodophenoxy)ethyl]morpholine
概要
説明
“4-[2-(4-Iodophenoxy)ethyl]morpholine” is an organic compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 . It is a chemical compound that features both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to an iodophenoxyethyl group . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 392.7±37.0 °C and a predicted density of 1.538±0.06 g/cm3 . The pKa is predicted to be 6.37±0.10 .科学的研究の応用
Synthesis and Characterization
Research has been dedicated to the synthesis and characterization of compounds related to 4-[2-(4-Iodophenoxy)ethyl]morpholine, highlighting its utility in creating complex molecular structures. For instance, studies on the synthesis of ethyl 4-(4-nitrophenoxy) picolinate and related chloropicolinoyl chloride derivatives demonstrate the versatility of similar morpholine compounds in producing biologically active intermediates with optimized synthetic methods and significant yields (Xiong et al., 2019). Additionally, the creation of morpholine-functionalized polycarbonate hydrogels introduces a novel application for morpholine derivatives in environmental science, specifically for heavy metal ion sequestration, showcasing the compound's relevance in producing functional materials with stimuli-responsive properties (Kawalec et al., 2013).
Biological and Environmental Applications
While the specific compound this compound itself is not directly mentioned in the context of biological or environmental applications, related research provides insights into the broader utility of morpholine derivatives. For instance, morpholine derivatives have been investigated for their antibacterial properties, suggesting potential applications in medical and pharmaceutical research (Aziz‐ur‐Rehman et al., 2016). Furthermore, the synthesis of hybrid polymeric iodoplumbates using morpholine and its derivatives highlights innovative approaches to constructing materials with unique structural and property characteristics, which could have implications in various fields including materials science and catalysis (Hao‐Hong Li et al., 2010).
Safety and Hazards
特性
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWGUPBCBPXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)
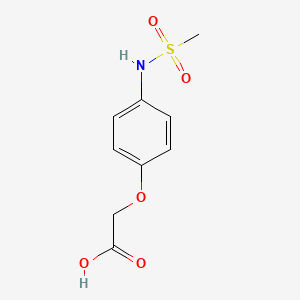
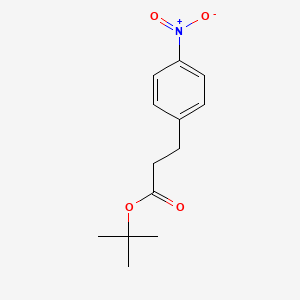
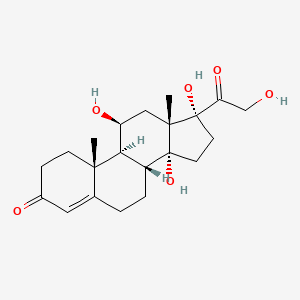
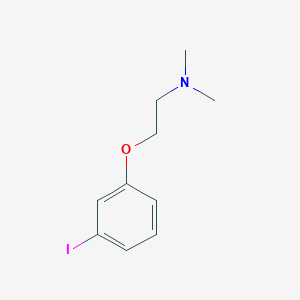

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
